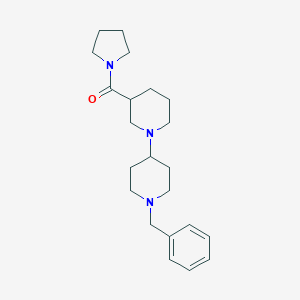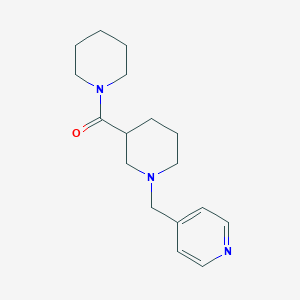![molecular formula C17H27N3O B247437 2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247437.png)
2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Scientific Research Applications
2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent and selective binding affinity towards certain neurotransmitter receptors, such as the dopamine D4 receptor and the serotonin 5-HT2A receptor. This makes it a promising candidate for the development of novel drugs for the treatment of various neurological and psychiatric disorders, such as schizophrenia, depression, and anxiety.
Mechanism Of Action
The mechanism of action of 2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine involves its interaction with specific neurotransmitter receptors in the brain. It has been shown to act as a partial agonist at the dopamine D4 receptor and an antagonist at the serotonin 5-HT2A receptor. This leads to modulation of the dopaminergic and serotonergic signaling pathways, which are involved in various physiological and behavioral processes, such as mood regulation, cognition, and reward.
Biochemical and Physiological Effects
2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine has been shown to produce various biochemical and physiological effects in preclinical studies. It has been reported to enhance dopamine release in certain brain regions, such as the prefrontal cortex and the nucleus accumbens, which are involved in reward processing and motivation. It has also been shown to improve cognitive function and memory in animal models of cognitive impairment. Additionally, it has been reported to exhibit anxiolytic and antidepressant-like effects in certain behavioral tests.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine in lab experiments is its selective binding affinity towards specific neurotransmitter receptors. This allows for precise modulation of dopaminergic and serotonergic signaling pathways, which are involved in various physiological and behavioral processes. Additionally, its potent and specific binding properties make it a valuable tool for drug discovery and medicinal chemistry research.
However, there are also some limitations associated with the use of 2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine in lab experiments. One of the main limitations is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms. Additionally, its pharmacokinetic properties, such as its metabolism and distribution in the body, are not well understood, which can limit its translational potential.
Future Directions
There are several future directions for research on 2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine. One potential direction is the development of novel drugs based on its chemical structure for the treatment of various neurological and psychiatric disorders. Another direction is the elucidation of its pharmacokinetic properties and metabolism in the body, which can improve its translational potential. Additionally, further studies are needed to investigate its potential applications in other fields, such as neuroscience and drug discovery.
Synthesis Methods
2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine can be synthesized by reacting 4-(pyridin-4-ylmethyl)piperidine with 2,6-dimethylmorpholine in the presence of a suitable catalyst. The reaction can be carried out under reflux conditions in a suitable solvent, such as dichloromethane or chloroform. The product can be purified by column chromatography or recrystallization.
properties
Product Name |
2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine |
|---|---|
Molecular Formula |
C17H27N3O |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2,6-dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine |
InChI |
InChI=1S/C17H27N3O/c1-14-11-20(12-15(2)21-14)17-5-9-19(10-6-17)13-16-3-7-18-8-4-16/h3-4,7-8,14-15,17H,5-6,9-13H2,1-2H3 |
InChI Key |
SSWACDZPHXMSIO-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=NC=C3 |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247354.png)

![1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B247362.png)

![1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247365.png)
![3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247366.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide](/img/structure/B247367.png)

![1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247369.png)
![1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247370.png)

![4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247372.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247374.png)
![1-[1-(2-Methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247381.png)